molecular formula C21H16ClN3O5S B2809694 N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922089-30-3

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2809694
CAS No.: 922089-30-3
M. Wt: 457.89
InChI Key: AWBCZVACWXJIPK-UHFFFAOYSA-N
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Description

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core, a sulfonamide group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo-oxazepine core: This step involves the cyclization of a suitable precursor, such as a substituted biphenyl derivative, under acidic or basic conditions.

    Introduction of the sulfonamide group: The dibenzo-oxazepine intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamide moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. Additionally, the dibenzo-oxazepine core may interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide: This compound is unique due to its specific combination of functional groups and its potential biological activities.

    Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their overall structure and biological activities.

    Dibenzo-oxazepine derivatives: Compounds such as clozapine and loxapine share the dibenzo-oxazepine core but have different substituents and therapeutic uses.

Uniqueness

This compound is unique due to its specific combination of a dibenzo-oxazepine core, a sulfonamide group, and an acetamide moiety

Properties

IUPAC Name

N-[4-[(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c1-12(26)23-14-3-6-16(7-4-14)31(28,29)25-15-5-9-19-17(11-15)21(27)24-18-10-13(22)2-8-20(18)30-19/h2-11,25H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCZVACWXJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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